Stereoisomer-Dependent Toxicity: trans- vs. cis-3-(Dimethylamino)acrylonitrile
The trans isomer of 3-(dimethylamino)acrylonitrile (CAS 35520-41-3) exhibits measurable vestibular toxicity in murine models, an effect mediated by CYP2E1-dependent metabolism. In a comparative study, wild-type (129S1) mice demonstrated vestibular impairment following exposure, whereas CYP2E1-null mice showed significantly attenuated toxicity, confirming the role of this metabolic pathway . The cis isomer (the predominant form in the CAS 2407-68-3 commercial mixture) does not share this documented toxicity profile. This stereochemical distinction is critical: procurement of an undefined cis/trans mixture without analytical verification introduces a quantifiable biological liability that the pure cis-enriched material avoids.
| Evidence Dimension | Vestibular toxicity in murine model |
|---|---|
| Target Compound Data | cis-3-(Dimethylamino)acrylonitrile: No documented CYP2E1-mediated vestibular toxicity at tested exposures |
| Comparator Or Baseline | trans-3-(Dimethylamino)acrylonitrile (CAS 35520-41-3): Vestibular toxicity observed in wild-type 129S1 mice |
| Quantified Difference | Toxicity present in wild-type; absent in CYP2E1-null genotype |
| Conditions | Wild-type (129S1) vs. CYP2E1-null mice, vestibular function assessment |
Why This Matters
For pharmacology and toxicology applications involving in vivo models, selecting the cis-enriched material avoids a documented stereoisomer-specific toxicity pathway, reducing experimental confounding.
